3-(4-Pyridyl)propiolic Acid

COX-2 Inhibition Medicinal Chemistry Regioisomer SAR

3-(4-Pyridyl)propiolic Acid (CAS 66869-74-7) is a heterocyclic building block with the molecular formula C8H5NO2 and a molecular weight of 147.13 g/mol. It features a pyridine ring attached to a propiolic acid moiety, which contains a terminal alkyne group.

Molecular Formula C8H5NO2
Molecular Weight 147.133
CAS No. 66869-74-7
Cat. No. B2382407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Pyridyl)propiolic Acid
CAS66869-74-7
Molecular FormulaC8H5NO2
Molecular Weight147.133
Structural Identifiers
SMILESC1=CN=CC=C1C#CC(=O)O
InChIInChI=1S/C8H5NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h3-6H,(H,10,11)
InChIKeyXXZFDZHMDVKNLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Pyridyl)propiolic Acid (CAS 66869-74-7): A Pyridine-Alkyne Building Block for Cross-Coupling and Medicinal Chemistry


3-(4-Pyridyl)propiolic Acid (CAS 66869-74-7) is a heterocyclic building block with the molecular formula C8H5NO2 and a molecular weight of 147.13 g/mol . It features a pyridine ring attached to a propiolic acid moiety, which contains a terminal alkyne group . This bifunctional structure allows the compound to participate in metal-catalyzed coupling reactions, such as Sonogashira and CuAAC click chemistry, while the pyridyl nitrogen provides a site for metal coordination or further derivatization . Commercially available at 98% purity , it serves as a versatile intermediate for pharmaceutical and agrochemical research.

Why 3-(4-Pyridyl)propiolic Acid Cannot Be Simply Replaced by Its 2- or 3-Pyridyl Isomers


Substituting 3-(4-Pyridyl)propiolic Acid with its 2-pyridyl or 3-pyridyl regioisomers can lead to significant changes in biological activity and chemical reactivity. The position of the pyridyl nitrogen dictates electronic distribution and metal-coordination geometry, directly impacting the potency and selectivity of derived bioactive molecules [1]. For instance, in structure-activity relationship studies of COX-2 inhibitors, the 4-pyridyl regioisomer was among the most potent and selective compounds identified, with distinct activity profiles compared to 2- and 3-pyridyl analogs [1]. Similarly, in plant growth inhibition assays, the 4-pyridyl configuration was confirmed to be superior to the 2- and 3-isomers in related pyridine-propenoic acid scaffolds [2]. Consequently, treating these isomers as interchangeable can compromise synthetic outcomes and biological efficacy.

Quantitative Differentiation Evidence for 3-(4-Pyridyl)propiolic Acid Against Closest Analogs


COX-2 Enzyme Inhibition: Superior Potency of the 4-Pyridyl Regioisomer Over 2- and 3-Pyridyl Analogs

In a direct head-to-head comparison of pyridyl-acetylene regioisomers for COX-2 inhibition, the 4-pyridyl derivative (Compound 29: 1-(3-methanesulfonylphenyl)-2-(4-pyridyl)acetylene) was identified as one of the most potent inhibitors, exhibiting an IC50 in the range of 0.04–0.33 μM [1]. This potency is comparable to the reference drug celecoxib (COX-2 IC50 = 0.07 μM) [1]. The study specifically varied the pyridyl attachment point (2-pyridyl, 3-pyridyl, 4-pyridyl) to determine the impact on inhibitory potency and selectivity, confirming that the 4-pyridyl regioisomer is a key determinant of potent COX-2 inhibition [1]. This provides class-level evidence that the 4-pyridylpropiolic acid scaffold is critical for achieving high pharmacological activity in this class of compounds.

COX-2 Inhibition Medicinal Chemistry Regioisomer SAR

Plant Growth Inhibition: 4-Pyridyl Analogs Show Superior Activity to 2- and 3-Isomers

In a study evaluating pyridine derivatives for plant growth-inhibiting activity, the 4-pyridine analog of cinnamic acid was found to be more active than the 2- and 3-pyridine isomers [1]. Specifically, 3-(4-pyridyl)propenoic acid derivatives caused >90% inhibition of lettuce seedling hypocotyl and root growth at a concentration of 50 ppm [1]. This 4-pyridyl positional advantage, while demonstrated in a propenoic acid scaffold, provides cross-study, class-level inference that the 4-pyridyl configuration is pharmacophorically important for biological target engagement in agrochemical applications.

Agrochemical Plant Growth Regulator Pyridine Isomer Activity

Decarboxylative Cross-Coupling: 4-Pyridyl Carboxylates Enable Efficient Biaryl Synthesis

A palladium-catalyzed decarboxylative cross-coupling protocol demonstrated that 4-pyridyl carboxylates react with aryl bromides to produce pyridine-containing biaryls in moderate to good yields [1]. The study employed a bimetallic system of Cu2O and Pd(PPh3)4 to synthesize 27 diverse biaryl products [1]. While this reaction scope includes 3-pyridyl and 4-pyridyl isomers, the method specifically validates the synthetic utility of the 4-pyridyl carboxylic acid motif for constructing biaryl architectures. The terminal alkyne in 3-(4-Pyridyl)propiolic Acid adds further versatility, enabling sequential Sonogashira/decarboxylative coupling strategies not accessible to simple pyridyl carboxylic acids.

Cross-Coupling Decarboxylative Coupling Biaryl Synthesis

Synthetic Accessibility: Validated Route to 4-Pyridylpropiolic Acids from the Foundational Literature

The foundational synthesis of pyridylpropiolic acids was established by Lok and Ward (1978), who investigated a variety of synthetic routes [1]. The most convenient route to the esters involves formation of ethyl 3-oxo-3-pyridinyl-2-triphenylphosphoranediylpropanoates followed by pyrolysis; the corresponding acids are obtained by careful hydrolysis [1]. This established synthetic accessibility ensures that the 4-pyridyl isomer can be reliably sourced or synthesized for research purposes, with reaction optimization details available in the primary literature.

Synthetic Methodology Pyridylpropiolic Acid Phosphorane Pyrolysis

Commercial Availability with Guaranteed Purity and Defined Hazard Profile

3-(4-Pyridyl)propiolic Acid is commercially available at a minimum purity of 98% (HPLC) from established suppliers . The compound has a defined GHS hazard profile (H302: Harmful if swallowed) and a calculated LogP of 0.51770 , facilitating informed handling and solvent selection. While purity is not a differentiator per se, the availability of well-characterized material with documented safety data supports reproducible research and streamlines procurement workflows compared to lesser-characterized analogs from irregular sources.

Chemical Procurement Purity Specification GHS Classification

Optimal Research and Industrial Application Scenarios for 3-(4-Pyridyl)propiolic Acid Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Potent COX-2 Inhibitors via Sonogashira Coupling

3-(4-Pyridyl)propiolic Acid is the optimal building block for constructing 4-pyridyl acetylene COX-2 inhibitors, as demonstrated by Chowdhury et al. (2008). In this study, a palladium-catalyzed Sonogashira cross-coupling reaction between the terminal alkyne of a pyridylpropiolic acid derivative and an aryl halide generated a series of regioisomers, with the 4-pyridyl variant (Compound 29) exhibiting potent COX-2 inhibition (IC50 = 0.04–0.33 μM) comparable to celecoxib [1]. Researchers developing anti-inflammatory or anticancer agents targeting COX-2 should prioritize this 4-pyridyl isomer to access the most active scaffold configuration.

Agrochemical Discovery: Development of Pyridine-Based Plant Growth Regulators

For agrochemical programs targeting plant growth inhibition, the 4-pyridyl configuration has been shown to be superior to 2- and 3-pyridyl isomers in lettuce seedling assays . Derivatives of 3-(4-pyridyl)propenoic acid achieved >90% inhibition of hypocotyl and root growth at 50 ppm . 3-(4-Pyridyl)propiolic Acid serves as a key precursor for developing propenoic acid analogs and related herbicides, where the 4-pyridyl position is critical for biological activity.

Synthetic Methodology: Decarboxylative Cross-Coupling for Biaryl Libraries

The carboxylic acid group in 3-(4-Pyridyl)propiolic Acid enables decarboxylative cross-coupling reactions with aryl bromides, producing pyridine-containing biaryls [3]. This methodology has been validated for 4-pyridyl carboxylates using a Cu2O/Pd(PPh3)4 bimetallic system [3]. The combination of an alkyne and a carboxylic acid in the same molecule allows for tandem Sonogashira/decarboxylative coupling sequences, providing rapid access to diverse biaryl libraries for drug discovery screening.

Coordination Chemistry and MOF Ligand Design

The pyridyl nitrogen and carboxylic acid/al alkyne functionalities make 3-(4-Pyridyl)propiolic Acid a versatile ligand for metal coordination polymers and metal-organic frameworks (MOFs) . The 4-pyridyl position ensures a linear coordination geometry, which is advantageous for constructing extended framework structures. The alkyne group can participate in post-synthetic click chemistry modifications, adding functional diversity to MOF architectures.

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